Norpropoxyphene

Description

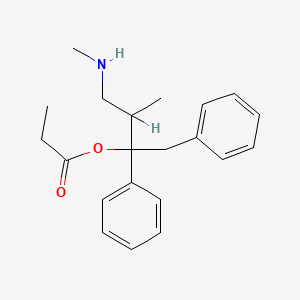

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

[3-methyl-4-(methylamino)-1,2-diphenylbutan-2-yl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO2/c1-4-20(23)24-21(17(2)16-22-3,19-13-9-6-10-14-19)15-18-11-7-5-8-12-18/h5-14,17,22H,4,15-16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKACRWYHQXOSGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10273960 | |

| Record name | 3-Methyl-4-(methylamino)-1,2-diphenyl-2-butanyl propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10273960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3376-94-1, 66796-40-5 | |

| Record name | Norpropoxyphene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003376941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norpropoxyphene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066796405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-4-(methylamino)-1,2-diphenyl-2-butanyl propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10273960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Norpropoxyphene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041962 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Metabolic Pathways and Biotransformation Dynamics of Norpropoxyphene Formation

Modulation of Norpropoxyphene Formation by Xenobiotics

Xenobiotics, defined as chemical compounds foreign to an organism's normal biochemistry, can profoundly influence drug metabolism. wikipedia.orgopenaccessjournals.commdpi.com In the context of propoxyphene, xenobiotics can alter the rate of its biotransformation, thereby affecting the formation and subsequent plasma concentrations of this compound. These interactions primarily occur through the modulation of CYP enzyme activity, with CYP3A4 being the key enzyme involved in the N-demethylation of propoxyphene to this compound. drugbank.comfda.govnih.govfda.goviu.edunih.govrxlist.com

Impact of Cytochrome P450 Enzyme Inhibitors on this compound Production

Xenobiotics that act as inhibitors of CYP3A4 can significantly impact the metabolic fate of propoxyphene. By reducing the activity of CYP3A4, these inhibitors impede the N-demethylation process, which is the primary pathway for this compound formation. fda.govnih.govrxlist.compharmacytimes.com Consequently, this inhibition leads to a decreased rate of this compound production. The reduced metabolic conversion of propoxyphene results in higher plasma concentrations of the parent drug, as its clearance is diminished. fda.govnih.govrxlist.com

Examples of known CYP3A4 inhibitors that can affect propoxyphene metabolism include ritonavir, ketoconazole, itraconazole, clarithromycin, nelfinavir, nefazodone, amiodarone, amprenavir, aprepitant, diltiazem, erythromycin, fluconazole, fosamprenavir, and grapefruit juice. fda.govnih.govrxlist.com

Effects of Cytochrome P450 Enzyme Inducers on this compound Concentrations

Conversely, xenobiotics that act as inducers of CYP3A4 activity can enhance the metabolic capacity for propoxyphene. Induction of CYP3A4 leads to an increased rate of propoxyphene N-demethylation, thereby accelerating the formation of this compound. fda.govnih.govrxlist.comunboundmedicine.compharmacytimes.comunboundmedicine.comwcrj.net This heightened metabolic activity results in elevated plasma concentrations of this compound. fda.govnih.govrxlist.comunboundmedicine.comunboundmedicine.com

Notable examples of CYP3A4 inducers that influence propoxyphene metabolism and this compound levels include the antibiotic rifampin, anticonvulsants such as carbamazepine (B1668303) and phenytoin, and environmental factors like smoking. fda.govnih.govrxlist.comunboundmedicine.comunboundmedicine.com The induction of CYP3A4 by these agents can lead to a reduction in the efficacy of propoxyphene due to its more rapid conversion to its metabolite. fda.govnih.govrxlist.com

Table 2: Summary of Xenobiotic Impact on this compound Formation via CYP3A4

| Xenobiotic Type | Mechanism | Effect on this compound Formation | Effect on Propoxyphene Levels | Examples |

| CYP3A4 Inhibitors | Decreased CYP3A4 activity | Decreased | Increased | Ritonavir, Ketoconazole, Itraconazole, Clarithromycin, Nefazodone, Grapefruit juice, Verapamil, etc. |

| CYP3A4 Inducers | Increased CYP3A4 activity | Increased | Decreased (reduced efficacy) | Rifampin, Carbamazepine, Phenytoin, Smoking |

Compound Name List:

this compound

Propoxyphene

Dextropropoxyphene

Cytochrome P450 3A4 (CYP3A4)

Pharmacological and Mechanistic Toxicological Activities of Norpropoxyphene in Experimental Systems

Ion Channel Modulatory Effects

Norpropoxyphene directly interacts with critical cardiac ion channels, leading to notable electrophysiological consequences. wikipedia.org

Direct Interactions with Voltage-Gated Sodium Channels

In vitro studies have established that this compound is a potent blocker of voltage-gated sodium channels. wikipedia.orgfda.govnih.gov Its local anesthetic effect is attributed to this sodium channel inhibition. nih.govhres.caregulations.gov Comparative studies have shown that this compound is approximately twice as potent as its parent compound, propoxyphene, in blocking these channels. fda.govnih.govfda.gov Furthermore, propoxyphene itself is about tenfold more potent than lidocaine (B1675312) in this regard. fda.govnih.govfda.gov This blockade of sodium channels, particularly the cardiac subtype NaV1.5, is a key mechanism contributing to its effects on cardiac conduction. wikipedia.orgbiorxiv.org

Inhibition of Human Ether-à-go-go Related Gene (hERG) Potassium Channels

This compound also demonstrates significant interaction with the human Ether-à-go-go Related Gene (hERG) potassium channels, which are crucial for cardiac repolarization. nih.govresearchgate.net Experimental studies using Xenopus oocytes expressing hERG channels revealed a complex, concentration-dependent effect. nih.govresearchgate.net At low concentrations (e.g., 5 μmol/L), this compound can facilitate hERG currents. nih.govresearchgate.net However, at higher concentrations, it acts as an inhibitor, with a reported half-maximal inhibitory concentration (IC50) of approximately 40 μmol/L. nih.govresearchgate.net

This inhibition is associated with altered channel gating, including slowed activation and accelerated deactivation kinetics. nih.gov A unique aspect of this interaction is the induction of a loss of ion selectivity, leading to a significant increase in sodium permeability through the potassium channel. nih.govresearchgate.net

Table 1: Inhibitory Concentration (IC50) of this compound on hERG Channels

| Parameter | Value | Experimental System |

|---|

| IC50 | ~40 μmol/L | hERG channels expressed in Xenopus oocytes |

This table presents the concentration at which this compound inhibits 50% of the hERG potassium channel activity in an experimental setting.

Electrophysiological Consequences on Intracardiac Conduction in Isolated Tissue and in vivo Animal Models

The combined blockade of sodium and potassium channels by this compound has direct electrophysiological consequences on the heart. In animal studies, particularly in canine models, the continuous infusion of this compound resulted in prolonged intracardiac conduction time. nih.govhres.carxlist.com This is observed on an electrocardiogram (ECG) as a widening of the PR and QRS intervals. nih.govrxlist.comwikipedia.org The prolongation of the QRS complex is a direct result of the sodium channel blockade, which slows electrical conduction through the ventricles. wikipedia.orgvettimes.com The inhibition of hERG potassium channels can also contribute to a prolonged QT interval. fda.gov These effects on intracardiac conduction can be of a relatively long duration, reflecting the long half-life of this compound. nih.govregulations.govrxlist.com

Central Nervous System Mechanistic Effects (in non-human models)

Comparative Analysis of Central Nervous System Depressant Potency versus Propoxyphene

In non-human models, this compound has been shown to have a substantially weaker central nervous system (CNS) depressant effect compared to its parent compound, propoxyphene. nih.govhres.caregulations.govrxlist.com While propoxyphene is characterized as a mild narcotic analgesic, the CNS depressant activity of this compound is considerably less pronounced. nih.govrxlist.com

Elucidation of Pro-convulsant Mechanisms

This compound is recognized as a relatively potent pro-convulsant. wikipedia.org While the precise mechanisms are complex, its pro-convulsant activity is linked to its effects as a blocker of sodium and potassium channels. wikipedia.org The modulation of these ion channels can lead to increased neuronal excitability, thereby lowering the seizure threshold. Seizures resulting from exposure to propoxyphene and its metabolites may stem from either opioid or local anesthetic effects. wikipedia.org

Blood-Brain Barrier Permeability and Distribution Dynamics of this compound in Animal Models

The blood-brain barrier (BBB) is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. frontiersin.orgbmbreports.org Animal models are crucial in determining the ability of a compound to penetrate this barrier. bmbreports.org

Studies involving the analysis of tissue concentrations in fatalities have provided insights into the distribution of this compound. nih.gov Brain determinations in several instances have indicated that this compound does not cross the blood-brain barrier as readily as its parent compound, propoxyphene. nih.gov In many cases, while this compound concentrations in the blood surpass those of propoxyphene, its presence in the brain is comparatively lower. nih.gov This suggests a limited permeability of the blood-brain barrier to this compound.

The distribution of drugs can be influenced by various factors, including the route of administration and the physiological state of the animal model. researchgate.net In animal studies, the volume of distribution for propoxyphene is noted to be large, at 16 L/kg, and it is approximately 80% bound to proteins. fda.govfda.gov While specific data for this compound's volume of distribution and protein binding in animal models is less detailed in the provided search results, the observation of its lower brain concentrations relative to blood concentrations in multiple cases points towards differential distribution dynamics compared to propoxyphene. nih.gov

Table 1: Comparative Distribution of Propoxyphene and this compound

| Tissue | Relative Concentration of Propoxyphene | Relative Concentration of this compound | Implication for BBB Permeability |

|---|---|---|---|

| Blood | Lower | Higher in the majority of cases nih.gov | - |

| Brain | Higher | Lower, indicating less ease in crossing the BBB nih.gov | Limited Permeability |

| Liver | Present | Present nih.gov | - |

Receptor Binding Profiles and Ligand-Effector Mechanisms

Affinity and Efficacy at Opioid Receptors (Mu, Kappa, Delta)

Opioid receptors, primarily of the mu (µ), kappa (κ), and delta (δ) types, are the main targets for opioid analgesics. painphysicianjournal.com These receptors are G-protein coupled receptors (GPCRs) and are located throughout the central nervous system. nih.govt3db.ca The analgesic and other effects of opioids are mediated through their interaction with these receptors. drugbank.com

Propoxyphene, the parent compound of this compound, acts as a weak agonist at mu, kappa, and delta opioid receptors. t3db.cadrugbank.comhmdb.ca It demonstrates a higher affinity for the mu-opioid receptor compared to the delta and kappa-opioid receptors. medsafe.govt.nz The analgesic effects of propoxyphene are primarily attributed to its agonistic activity at the mu-opioid receptor (OP3). nih.govt3db.cahmdb.ca The binding of propoxyphene to these receptors stimulates the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the G-protein complex, initiating a signaling cascade. nih.govt3db.cahmdb.ca

Table 2: Opioid Receptor Interaction Profile of Propoxyphene

| Receptor Subtype | Interaction Type | Relative Affinity |

|---|---|---|

| Mu (µ) | Agonist medsafe.govt.nzpharmgkb.org | High medsafe.govt.nz |

| Kappa (κ) | Agonist pharmgkb.org | Lower than Mu medsafe.govt.nz |

| Delta (δ) | Agonist | Lower than Mu medsafe.govt.nz |

Cellular and Subcellular Mechanisms of Action in Experimental Models

Impact on Neuronal Excitability and Neurotransmitter Release

The binding of opioid agonists to their receptors leads to a cascade of intracellular events that ultimately reduce neuronal excitability. nih.govt3db.cahmdb.ca This is achieved through several mechanisms. One key action is the inhibition of adenylate cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP). nih.govt3db.cahmdb.ca This reduction in cAMP subsequently inhibits the release of various nociceptive (pain-signaling) neurotransmitters. nih.govt3db.cahmdb.ca

Experimental models have shown that propoxyphene inhibits the release of neurotransmitters such as substance P, GABA, dopamine, acetylcholine, and noradrenaline. nih.govdrugbank.comhmdb.ca Opioids, including propoxyphene, also inhibit the release of vasopressin and somatostatin. nih.govdrugbank.com This inhibition of neurotransmitter release is a primary mechanism by which opioids exert their analgesic effects. derangedphysiology.com

Furthermore, opioids like propoxyphene can directly affect ion channels. They have been shown to close N-type voltage-gated calcium channels and open calcium-dependent inwardly rectifying potassium channels. nih.govt3db.cahmdb.ca The opening of potassium channels leads to hyperpolarization of the neuronal membrane, making the neuron less likely to fire an action potential, thus reducing neuronal excitability. nih.govt3db.cahmdb.ca In vitro studies have also demonstrated that both propoxyphene and this compound inhibit sodium channels, with this compound being approximately twice as potent as propoxyphene in this regard. fda.govfda.govfda.gov

G-Protein Coupled Receptor Signaling Pathways

Opioid receptors are a class of G-protein coupled receptors (GPCRs). the-scientist.comfrontiersin.org The signaling pathway is initiated when a ligand, such as an opioid, binds to the receptor. jax.orgebi.ac.uk This binding causes a conformational change in the receptor, which in turn activates an associated heterotrimeric G-protein. the-scientist.commdpi.com

The activation of the G-protein involves the exchange of GDP for GTP on the alpha subunit of the G-protein. nih.govt3db.cahmdb.ca The now active, GTP-bound alpha subunit dissociates from the beta-gamma subunit. jax.org Both the alpha-GTP and the beta-gamma subunits can then interact with and modulate the activity of various downstream effector proteins. frontiersin.org

In the case of opioid receptor activation by agonists like propoxyphene, the primary effector system is adenylate cyclase. nih.govt3db.cahmdb.ca The activated G-protein inhibits adenylate cyclase, leading to decreased production of the second messenger cAMP. nih.govt3db.cahmdb.ca This reduction in cAMP levels is a central part of the signal transduction pathway that results in the observed physiological effects, including the inhibition of neurotransmitter release and reduced neuronal excitability. nih.govt3db.cahmdb.caderangedphysiology.com

Advanced Analytical Methodologies for Norpropoxyphene Quantification and Characterization

Sample Preparation and Extraction Strategies for Biological Matrices

Effective sample preparation is paramount to achieving accurate and reproducible results in the analysis of norpropoxyphene from complex biological matrices.

Optimization for Diverse Biological Specimen Types (e.g., Blood, Urine, Non-Human Tissues)

Analytical methods have been developed and validated for various biological specimens, including blood, plasma, serum, urine, and tissue samples researchgate.netresearchgate.nettestcatalog.org.

Liquid-Liquid Extraction (LLE): While less favored, LLE methods typically involve extracting the analyte into an organic solvent, followed by back-extraction into an acidic aqueous phase, and then re-extraction into an organic solvent before evaporation researchgate.net.

Sample Volume: Methods have been optimized to use small sample volumes, such as 500 µL of plasma, for analysis researchgate.net.

Considerations for this compound Stability and Formation of Degradation Products

This compound is known to be unstable in solution, undergoing degradation over time, which complicates its accurate quantification oup.comresearchgate.netsigmaaldrich.com.

Cyclic Intermediate Formation: In neutral solutions, this compound can convert into a cyclic intermediate, often designated as NPD (this compound Degradant) oup.com. This conversion is influenced by storage conditions and time oup.com.

Storage Effects: While storage at room temperature in methanol (B129727) leads to degradation, freezer storage (-20°C) significantly slows this process, though it does not entirely prevent it oup.comsigmaaldrich.com. The solid form of this compound stored at -20°C exhibits minimal degradation over six months sigmaaldrich.com.

Forced Degradation Studies: Understanding these degradation pathways is critical, and forced degradation studies are integral to developing robust and stability-indicating analytical methods nih.gov.

Alkaline Rearrangement Product (this compound Amide) and Dehydrated Rearrangement Products

The chemical properties of this compound necessitate specific preparation steps, particularly concerning its rearrangement products.

This compound Amide (NPA): this compound can undergo a base-catalyzed rearrangement to form this compound amide (NPA) or this compound amide (NPXA). This conversion is frequently employed in analytical methods to improve the chromatographic behavior and stability of the analyte researchgate.netnih.govoup.com. The formation of NPA is typically achieved by treating the sample with a strong base, such as sodium hydroxide (B78521) researchgate.netoup.com.

Dehydrated Rearrangement Product: In addition to the amide, this compound can also form a dehydrated rearrangement product, which has a distinct mass-to-charge ratio (m/z) of 308, compared to the parent this compound at m/z 326 researchgate.netsigmaaldrich.comoup.com. This product can arise from both chemical degradation and rearrangement in solution researchgate.netsigmaaldrich.com.

Analytical Differentiation: While LC/MS analysis of the cyclic intermediate (NPD) and this compound amide yields the same exact mass, they exhibit different retention times oup.com. Advanced LC-MS/MS techniques can effectively distinguish between intact this compound (m/z 326, eluting around 3.4 min) and its dehydrated rearrangement product (m/z 308, eluting around 3.5 min) researchgate.netoup.com.

Chromatographic Separation Techniques for this compound and its Metabolites

Chromatographic techniques, coupled with sensitive detection methods like mass spectrometry, are essential for the separation and quantification of this compound and its related compounds.

Gas Chromatography (GC) and Capillary vs. Packed Column Considerations

Gas Chromatography, particularly when coupled with Mass Spectrometry (GC-MS), has been a cornerstone for this compound analysis.

Methodology: GC-MS methods often involve an initial alkaline treatment to convert this compound to its more stable amide derivative (NPXA) before chromatographic separation researchgate.netnih.govoup.com. This step is crucial for improving peak shape and preventing degradation during analysis nih.gov.

Instrumentation: Typical GC setups utilize fused-silica capillary columns, such as the DB-5 MS (15 m x 0.25 mm i.d., 0.25 µm film thickness), with helium as the carrier gas. Splitless injection and programmed temperature ramps are commonly employed oup.com. Detection can be achieved using Flame Ionization Detection (FID) or Mass Spectrometry (MS), with ionization modes including Electron Impact (EI) or Chemical Ionization (CI+) oup.com.

Column Types: While specific direct comparisons for this compound are limited in the provided literature, capillary columns are generally preferred in modern GC for their superior efficiency, resolution, and sensitivity compared to older packed columns shimadzu.euanalyticalcolumns.com. The choice of stationary phase on the capillary column is critical for achieving optimal separation based on analyte polarity and boiling point analyticalcolumns.com.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (LC-MS or LC-MS/MS), offers a powerful alternative or complementary approach for this compound analysis, particularly for its unstable forms.

Separation Principles: HPLC methods utilize various stationary phases, with C18 reversed-phase columns being highly common researchgate.netnih.govoup.com. Mobile phases typically consist of mixtures of organic solvents (e.g., acetonitrile (B52724), methanol) and aqueous buffers, often with pH modifiers like formic acid or phosphate (B84403) buffers nih.govoup.comsigmaaldrich.comoup.com.

Specific Method Examples:

One LC-MS method employed a Betasil Phenyl 5µ column with an isocratic mobile phase of acetonitrile and a phosphate buffer, run at ambient temperature sigmaaldrich.com.

Another LC-MS/MS approach utilized a Zorbax SB C18 column with a gradient elution of acetonitrile and aqueous formic acid at 50°C oup.com.

LC-MS/MS Capabilities: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is particularly advantageous as it can differentiate this compound (m/z 326) from its dehydrated rearrangement product (m/z 308) based on their distinct retention times, a feat not always achievable with GC-MS methods that convert this compound to its amide researchgate.netsigmaaldrich.comoup.com. This capability allows for more accurate quantification, especially when degradation products are present. A "dilute and shoot" LC-MS/MS protocol for urine samples has been developed, minimizing sample preparation steps while still differentiating these compounds researchgate.netoup.com.

Method Validation: Robust HPLC methods are validated according to established guidelines (e.g., ICH) for parameters such as linearity (e.g., a range of 25–1000 ng/mL with correlation coefficients > 0.990) researchgate.netresearchgate.net, precision (intra- and inter-day RSD typically < 15%) researchgate.netresearchgate.net, accuracy (within ±10% error) researchgate.netresearchgate.net, and sensitivity (limits of quantification as low as 25 ng/mL) researchgate.netresearchgate.net.

Forensic and Postmortem Analytical Interpretations

Influence of Autolysis and Putrefaction on this compound Detection and Stability

Postmortem changes, including autolysis and putrefaction, significantly impact the integrity and concentration of drugs and their metabolites in biological specimens. Autolysis, the self-digestion of cellular materials by endogenous enzymes, begins shortly after death and can lead to the breakdown of tissues and the release of cellular contents fiu.eduoup.com. Putrefaction, driven by microbial activity, further decomposes the body mdpi.comnih.gov. These processes can result in the degradation of analytes, redistribution of drugs within the body, or introduce analytical interferences, complicating the interpretation of toxicological findings oup.comnih.govresearchgate.net.

This compound's stability in postmortem samples is influenced by these decomposition processes. While specific studies detailing the direct degradation kinetics of this compound during autolysis and putrefaction are limited, the general principles of postmortem drug stability apply. For instance, the conversion of this compound to this compound amide (NPXA) under alkaline conditions is a known phenomenon that improves its chromatographic properties for gas chromatography-mass spectrometry (GC-MS) analysis researchgate.netnih.govoup.comoup.com. This base-catalyzed rearrangement means that some analytical methods may quantify NPXA rather than the original this compound oup.com. Advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) that avoid alkaline extraction can differentiate between this compound and its rearrangement products, highlighting the importance of method choice in accounting for potential chemical transformations oup.com. Therefore, the detection and apparent stability of this compound in postmortem samples are critically dependent on the chosen analytical approach and the extent of postmortem decomposition.

Method Validation and Quality Control for Postmortem Toxicological Analysis

The reliable quantification of this compound in postmortem samples necessitates robust analytical methods that have undergone thorough validation and adhere to strict quality control measures. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly employed techniques for this purpose researchgate.netnih.govoup.comnih.govnih.govoup.comalkalisci.comresearchgate.netoup.comtandfonline.comresearchgate.netoup.com.

Method validation ensures the accuracy, precision, sensitivity, and specificity of the analytical procedure. Key parameters evaluated include linearity, limits of detection (LOD) and quantification (LOQ), accuracy, precision, recovery, and matrix effects.

Table 1: Summary of Method Validation Parameters for this compound Analysis

| Analytical Method | Linearity Range | Coefficient of Determination (R²) | Accuracy (±%) | Precision (CV%) | Recovery (%) | Matrix Effect (%) |

| GC-MS | 25–1000 ng/mL | > 0.990 | ±10 | 2.0–12.0 (intra-day), 6.0–15.0 (inter-day) | 81.0–111.0 | Not specified |

| GC-MS | 0–2000 ng/mL | 0.998 (for NPXA) | Not specified | Not specified | Not specified | Not specified |

| HPLC | 0.1 to 10 mg/L | Not specified | Not specified | 4.5–8.0 | 86.0–93.0 | Not specified |

| LC-MS/MS | 0.05–2 mg/L or 0.1–6 mg/L | > 0.96 (for various drugs) | 95.0–104.1 | 0.6–10.3 | 76.0–100.0 | -15% to +22% |

Note: Some studies report validation parameters for panels of drugs including this compound.

The sensitivity of these methods is critical, with reported limits of detection (LOD) and quantification (LOQ) varying based on the technique and specific assay.

Table 2: Reported Limits of Detection (LOD) and Quantification (LOQ) for this compound

| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) |

| GC-MS | 27 ng/mL | 90 ng/mL |

| GC-MS | 25 ng/mL | 25 ng/mL |

| LC-MS/MS | 0.2 ng/mL to 1.0 ng/mL | 1.0 ng/mL to 5.0 ng/mL |

| UPLC-MS/MS | 1–50 ng/mL | 10–50 ng/mL |

Quality control (QC) is paramount in postmortem toxicology. This involves the regular analysis of control samples alongside unknown specimens to monitor the performance of the analytical system. External quality assessment programs, such as RIQAS, are also utilized to ensure ongoing proficiency and comparability of results across laboratories randox.com. The validation of methods according to international guidelines ensures that the data generated is reliable for forensic interpretation tandfonline.com.

Compound List:

this compound (NPX)

Propoxyphene (PPX)

Dextropropoxyphene (DPX)

this compound amide (NPXA)

Meperidine (MEP)

Normeperidine (NMEP)

Tramadol (TRAM)

Methadone (METH)

Benzoylecgonine

Cocaine

Cocaethylene

Codeine

Dextromethorphan

Dihydrocodeine

Diphenhydramine

Hydrocodone

Hydromorphone

Morphine

Oxycodone

Oxymorphone

Diazepam

Nordiazepam

Lorazepam

Oxazepam

Alprazolam

Fluoxetine

Norfluoxetine

Nitrazepam

Flunitrazepam

7-aminoflunitrazepam (B158405)

Temazepam

Paroxetine

Imipramine

Clomipramine

Clonidine

Pentazocine

Acetaminophen

Ibuprofen

Acetylsalicylic acid

Caffeine

Phentermine

Chlorpheniramine

Brompheniramine

Nortriptyline

11-Nor-9-Carboxy-Δ9-Tetrahydrocannabinol (THCCOOH)

Amphetamine

Methamphetamine

O-desmethyl-tramadol

Olanzapine

Promethazine

Comparative Pharmacological and Metabolic Research of Norpropoxyphene

Distinct Pharmacodynamic Profiles Compared to Propoxyphene

In vitro studies have revealed that both propoxyphene and norpropoxyphene inhibit sodium channels, exhibiting local anesthetic effects. This compound is approximately twice as potent as propoxyphene in this regard, and both are substantially more potent than lidocaine (B1675312). Furthermore, propoxyphene and this compound inhibit the voltage-gated potassium current carried by cardiac rapidly activating delayed rectifier (hERG) channels with approximately equal potency. This interaction with ion channels, particularly the hERG channel, is implicated in the cardiotoxicity associated with propoxyphene and its metabolite, leading to prolonged intracardiac conduction times. These cardiotoxic effects are naloxone-insensitive, suggesting a mechanism independent of opioid receptor activity.

While dextropropoxyphene has a half-life of 6 to 12 hours, this compound has a considerably longer half-life, ranging from 30 to 36 hours. This extended half-life contributes to its accumulation in tissues during chronic use of propoxyphene-containing medications, potentially exacerbating its toxic effects.

Table 1: Comparative Pharmacodynamic Properties

| Property | Propoxyphene | This compound | Lidocaine (Reference) |

| Opioid Receptor Agonism | Weak mu-opioid agonist | Weaker analgesic effects than propoxyphene | N/A |

| Sodium Channel Block | Potent (10x more than lidocaine) | More potent (2x more than propoxyphene) | Baseline |

| hERG Channel Block | Potent | Potent (similar to propoxyphene) | N/A |

| Half-life (hours) | 6-12 | 30-36 | N/A |

| Local Anesthetic Potency | Less potent than this compound | More potent than propoxyphene | Baseline |

| Pro-convulsant Activity | Less potent than this compound | Potent | N/A |

Differential Distribution and Accumulation Patterns in Non-Human Tissues

Research into the distribution and accumulation patterns of this compound, primarily conducted in animal models and post-mortem human tissue analysis, highlights its tendency to persist longer than its parent compound. The significantly longer half-life of this compound (30-36 hours) compared to propoxyphene (6-12 hours) indicates a differential distribution and accumulation potential, particularly in individuals with impaired metabolic or excretory functions.

Studies in dogs have shown that this compound has a longer plasma half-life than propoxyphene. Similarly, in elderly patients, the half-lives for propoxyphene and this compound have been reported to be significantly longer, ranging from 13-35 hours for propoxyphene and 22-41 hours for this compound, suggesting that age-related physiological changes can influence their distribution and elimination.

Future Directions and Emerging Research Avenues for Norpropoxyphene

Investigation of Unexplored Mechanistic Pathways

While Norpropoxyphene is known to block cardiac ion channels, particularly HERG channels, and exhibit pro-convulsant activity, several mechanistic pathways remain underexplored. Research efforts are needed to precisely map the molecular interactions at the HERG channel binding site, including the specific conformational changes induced by this compound. Further investigation into its effects on other cardiac ion channels, such as various subtypes of sodium and calcium channels, could reveal additional insights into its cardiotoxicity beyond HERG channel modulation. The downstream cellular signaling cascades initiated by this compound’s ion channel activity, which ultimately lead to cardiotoxicity or pro-convulsant effects, also represent a significant gap in current knowledge. Moreover, exploring potential interactions with non-opioid receptors or enzymes that might contribute to its observed toxicity or other pharmacological effects is a critical area for future research. Understanding how the stereochemistry of this compound influences these mechanistic pathways is also an important, yet largely unaddressed, aspect. [3, 7, 15, 23, 24, 47]

Development of Novel Analytical Platforms for Enhanced Sensitivity and Specificity

Current analytical methods for this compound, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS), are effective but can be further refined. Future research should focus on developing analytical platforms with enhanced sensitivity to detect trace levels of this compound in complex biological matrices, such as post-mortem samples or for monitoring low-level exposure. The development of rapid, point-of-care diagnostic tools for emergency toxicology or clinical monitoring would be highly beneficial. Enhancing specificity to accurately differentiate this compound from structurally similar compounds or other metabolites, and developing methods for the simultaneous detection of this compound alongside other co-administered drugs or their metabolites, are also key areas for advancement. Exploring novel techniques like ion mobility spectrometry coupled with mass spectrometry (IMS-MS) could offer improved separation and identification capabilities. [2, 3, 5, 6, 7, 8, 10, 12, 16, 17, 25, 26, 27, 39, 42, 44, 45]

Advanced Computational Modeling and In Silico Predictions of this compound Interactions

Computational approaches offer powerful tools for predicting and understanding this compound's behavior. Future research can leverage molecular dynamics simulations to elucidate the binding kinetics and conformational changes of ion channels, such as HERG, upon interaction with this compound. Virtual screening against extensive target panels can help predict off-target effects and potential drug-drug interactions. The development of quantitative structure-activity relationship (QSAR) models specifically tailored for this compound and its analogues could predict cardiotoxic potential and guide the design of safer compounds. Furthermore, the application of artificial intelligence and machine learning algorithms could enhance the prediction of complex pharmacokinetic profiles and drug-drug interaction scenarios involving this compound. [14, 34, 37, 40, 43]

Exploration of this compound's Role in Polysubstance Interactions in in vitro and Animal Models

Given that this compound is a metabolite of an opioid analgesic, its interactions within a polysubstance context are of significant interest. Future studies should investigate how this compound's metabolism and clearance are affected by co-administered drugs, particularly those that are substrates, inhibitors, or inducers of cytochrome P450 enzymes, such as CYP3A4. [1, 5, 13, 15, 19, 20, 21, 35, 46, 47] Research should also explore potential synergistic toxic effects when this compound is combined with other central nervous system depressants or drugs that affect cardiac ion channels. Utilizing in vitro assays and animal models to simulate real-world drug use scenarios will be critical for understanding these complex interactions and their clinical implications. [13, 21, 28, 29, 30, 31, 32, 33, 36, 41]

Compound List:

Q & A

Q. How is norpropoxyphene identified and quantified in biological samples, and what methodological considerations ensure accuracy?

this compound, a metabolite of propoxyphene, is typically quantified using competitive ELISA with antibodies exhibiting 94% specificity for this compound/propoxyphene . Key methodological steps include:

- Sample preparation : Use phosphate-buffered saline (pH 7.4) to maintain analyte stability .

- Detection limits : Cross-reactivity testing is critical, as metabolites or structurally similar opioids (e.g., tramadol, fentanyl) may interfere .

- Validation : Calibrate against reference standards (e.g., (+)-norpropoxyphene maleate, GC45267) with defined solubility profiles (e.g., 250 µg/mL in PBS) .

Q. What experimental designs are optimal for studying this compound’s metabolic pathways in preclinical models?

- In vivo models : Administer propoxyphene to rodents and collect plasma/liver homogenates at timed intervals to track this compound formation via LC-MS/MS .

- Controls : Include negative controls (e.g., CYP enzyme inhibitors) to isolate metabolic contributions .

- Data normalization : Use internal standards (e.g., deuterated analogs) to account for matrix effects .

Advanced Research Questions

Q. How do researchers resolve contradictions between immunoassay and chromatographic data for this compound detection?

Discrepancies often arise from cross-reactivity in immunoassays versus specificity of LC-MS/MS. To address this:

- Method comparison : Run parallel analyses using ELISA and LC-MS/MS on the same sample set .

- False-positive mitigation : Apply confirmatory testing with mass spectrometry for forensic or pharmacokinetic studies .

- Statistical tools : Use Bland-Altman plots to quantify inter-method bias .

Q. What mechanisms underlie this compound’s cardiotoxic effects, and how are these studied mechanistically?

- In vitro models : Use cardiomyocytes or HEK293 cells expressing hERG potassium channels to assess this compound’s inhibition kinetics (IC₅₀ values) .

- Electrophysiology : Patch-clamp techniques quantify action potential prolongation linked to arrhythmias .

- Metabolite interplay : Co-administer propoxyphene and this compound to evaluate synergistic toxicity .

Q. How can researchers optimize this compound’s stability in long-term storage for reproducibility?

- Storage conditions : Store lyophilized this compound at ≤-20°C in aliquots to avoid freeze-thaw degradation .

- Buffering : Use 20mM phosphate buffer (pH 7.4) for liquid formulations, with ≤3-month stability at 2–8°C .

- Degradation monitoring : Employ accelerated stability studies (e.g., 40°C/75% RH) paired with HPLC purity checks .

Methodological Challenges and Solutions

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

- Non-linear regression : Fit data to log-dose response curves (e.g., Hill equation) to calculate EC₅₀/LC₅₀ values .

- Multivariate analysis : Account for covariates like age, sex, or co-administered drugs using ANCOVA .

- Power analysis : Predefine sample sizes to detect clinically relevant effect sizes (α=0.05, β=0.2) .

Q. How do researchers validate this compound’s role as a biomarker in opioid overdose postmortem studies?

- Case-control design : Compare this compound levels in overdose fatalities versus controls with known opioid histories .

- ROC analysis : Determine cutoff values for sensitivity/specificity in distinguishing propoxyphene-related deaths .

- Tissue distribution studies : Analyze brain, liver, and blood matrices to assess compartmentalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.